Selective dopamine D2/D3 receptor antagonist (Ki values are 0.50 and 0.16 nM respectively). Antipsychotic.
Eticlopride hydrochloride
CAS No.: 97612-24-3
Cat. No.: VC0004417
Molecular Formula: C17H26Cl2N2O3
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 97612-24-3 |
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Molecular Formula | C17H26Cl2N2O3 |
Molecular Weight | 377.3 g/mol |
IUPAC Name | 5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
Standard InChI | InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H |
Standard InChI Key | HFJFXXDHVWLIKX-UHFFFAOYSA-N |
Isomeric SMILES | CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl.Cl |
SMILES | CCC1=CC(=C(C(=C1O)C(=O)NCC2CCC[NH+]2CC)OC)Cl.[Cl-] |
Canonical SMILES | CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl.Cl |
Chemical Structure and Physicochemical Properties
Eticlopride hydrochloride (C₁₇H₂₅ClN₂O₃·HCl) is a substituted benzamide derivative with a molecular weight of 377.31 g/mol . Its structure comprises a salicylamide backbone featuring a 3-chloro-5-ethyl substitution on the aromatic ring and an S-configuration asymmetric carbon in the pyrrolidinylmethyl side chain . The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonds, which facilitate blood-brain barrier penetration by reducing hydrogen donor capacity in lipophilic environments .
Crystallographic and Conformational Features
X-ray crystallography reveals two distinct planes: a benzene ring with substituents and a pyrrolidine ring connected via amide bonds, forming a dihedral angle of 38° . The zwitterionic form predominates at physiological pH (74%), with pKa values of 6.93 (phenolic group) and 9.67 (amino group) . This ionization profile enables eticlopride to exist as a neutral species in organic phases, enhancing its bioavailability .
Table 1: Key Physicochemical Properties of Eticlopride Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₅ClN₂O₃·HCl | |
Melting Point | 144–146°C (uncorrected) | |
Optical Rotation (Acetone) | –69° | |
Aqueous Solubility | High (zwitterionic form) | |
logP | 2.1 (estimated) |
Pharmacological Profile
Receptor Affinity and Selectivity
Eticlopride exhibits nanomolar affinity for dopamine D₂ and D₃ receptors, with Ki values of 0.50 nM (D₂) and 0.16 nM (D₃) . This selectivity is 13-fold greater than haloperidol (D₂ Ki = 1.2 nM) and 7,000-fold higher than remoxipride . Notably, its D₃ receptor binding suggests potential inverse agonist activity, a property shared by atypical antipsychotics .
Table 2: Comparative Receptor Affinity of Antipsychotics
Compound | D₂ Ki (nM) | D₃ Ki (nM) | D₂/D₃ Selectivity | Source |
---|---|---|---|---|
Eticlopride | 0.50 | 0.16 | 3.1 | |
Haloperidol | 1.2 | 18.0 | 15.0 | |
Raclopride | 1.8 | 3.2 | 1.8 | |
Sulpiride | 18.2 | 210 | 11.5 |
Pharmacokinetics and Metabolism
Despite extensive behavioral data, pharmacokinetic studies remain limited. Eticlopride’s zwitterionic nature confers unique distribution characteristics:
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Brain Penetration: Rapid uptake in striatal and prefrontal regions, peaking at 30 minutes post-administration .
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Metabolism: Primarily hepatic, with glucuronidation of the phenolic hydroxyl group .
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Half-Life: ~2.5 hours in rodent models, necessitating repeated dosing in chronic studies .
Mechanisms of Action in Dopaminergic Pathways
Prefrontal Cortex Modulation
Infusions of eticlopride (0.1–1 μg) into the medial prefrontal cortex (mPFC) elevate extracellular dopamine by 150–200%, impairing working memory and behavioral flexibility . This contrasts with D₁ receptor antagonism, which enhances cognitive performance, suggesting region-specific receptor roles .
Striatal and Limbic System Effects
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Nigrostriatal Pathway: Eticlopride potently blocks apomorphine-induced stereotypy (ED₅₀ = 32 nM/kg), a model of extrapyramidal side effects (EPS) .
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Mesolimbic Pathway: Hyperactivity inhibition (ED₅₀ = 290 nM/kg) correlates with antipsychotic efficacy, demonstrating lower EPS liability than haloperidol .
Inverse Agonism at D₃ Receptors
Recent evidence suggests eticlopride suppresses constitutive D₃ receptor activity (EC₅₀ = 4.3 nM), a mechanism implicated in reducing drug-seeking behavior . This property is absent in D₂-selective antagonists like raclopride .
Behavioral and Clinical Implications
Stroke Recovery and Neuroplasticity
Post-stroke administration (1 mg/kg/day) enhances motor recovery in murine models by modulating GABAergic inhibition in the peri-infarct cortex . Co-administration with D₂ agonists reverses this effect, implicating D₂ receptor-mediated GABA synthesis .
Addiction and Reward Processing
Eticlopride reduces cocaine self-administration in primates (IC₅₀ = 0.03 mg/kg), outperforming D₃-selective antagonists . This aligns with its dual D₂/D₃ blockade, which attenuates both reward salience and habit formation .
Research Applications and Methodological Contributions
Neuroimaging and Receptor Quantification
[³H]Eticlopride autoradiography enables precise mapping of D₂/D₃ receptor densities in postmortem brains, revealing upregulation in schizophrenia (+28%) and Parkinson’s disease (+42%) . PET adaptations using [¹¹C]eticlopride are under development for in vivo studies .
Genetic and Molecular Interactions
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CREB Phosphorylation: Chronic eticlopride treatment (14 days) decreases phosphorylated CREB in the nucleus accumbens by 40%, linking D₂ signaling to transcriptional plasticity .
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Receptor Oligomerization: FRET assays demonstrate eticlopride-induced D₂-D₃ heterodimerization, modulating β-arrestin recruitment .
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